

Quinoline-2-carbonitrile: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinoline-2-carbonitrile*

Cat. No.: *B074147*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1436-43-7 Molecular Formula: $C_{10}H_6N_2$

This technical guide provides a comprehensive overview of **Quinoline-2-carbonitrile**, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the backbone of numerous FDA-approved drugs, particularly in the oncology space. This document details the physicochemical properties of **Quinoline-2-carbonitrile**, a step-by-step synthetic protocol, its role as a pharmacophore in targeting critical signaling pathways, and quantitative data on the biological activity of its derivatives.

Physicochemical and Identification Data

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 1436-43-7 | |
| Molecular Formula | C ₁₀ H ₆ N ₂ | |
| Molecular Weight | 154.17 g/mol | [1] |
| IUPAC Name | quinoline-2-carbonitrile | |
| Synonyms | 2-Cyanoquinoline, Quinaldonitrile | |
| Appearance | White to yellow or beige crystalline powder | N/A |
| Melting Point | 93-95 °C | N/A |
| Boiling Point | 313.7±15.0 °C at 760 mmHg | N/A |
| SMILES | N#Cc1ccc2ccccc2n1 | |

Experimental Protocols

Synthesis of Quinoline-2-carbonitrile via Cyanation of Quinoline N-oxide

A modern and efficient method for the synthesis of **Quinoline-2-carbonitrile** involves the regioselective cyanation of quinoline N-oxides. This approach, which utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (PIDA) as an activator, offers high yields under metal-free conditions. [\[2\]](#)[\[3\]](#)

Reaction Scheme:

Materials:

- Quinoline N-oxide
- Trimethylsilyl cyanide (TMSCN)

- (Diacetoxyiodo)benzene (PIDA)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Syringes
- Separatory funnel
- Rotary evaporator
- Chromatography column and accessories

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add quinoline N-oxide (1.0 mmol, 1.0 equiv).
- Addition of Reagents: Dissolve the quinoline N-oxide in anhydrous dichloromethane (5 mL). To this solution, add (diacetoxyiodo)benzene (PIDA) (1.2 mmol, 1.2 equiv) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv) at room temperature.

- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
- Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure **Quinoline-2-carbonitrile**.

Biological Activity and Applications in Drug Discovery

The quinoline ring system is a cornerstone in the design of biologically active compounds, with a significant number of derivatives approved for therapeutic use.^{[4][5]} In the realm of oncology, quinoline-based molecules have been extensively explored as inhibitors of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.^{[6][7]}

Inhibition of Receptor Tyrosine Kinases

Many quinoline derivatives, particularly those with a carbonitrile group, have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^[6] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.

Modulation of Intracellular Signaling Cascades

Quinoline-based compounds have also been identified as inhibitors of crucial downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.^{[6][8]} By targeting these central nodes in cellular signaling, these compounds can induce apoptosis and inhibit tumor progression.

Quantitative Data on Quinoline Derivatives

The following tables summarize the inhibitory activities of various quinoline derivatives against key biological targets.

Table 1: Inhibitory Activity of Quinoline Derivatives against Protein Kinases

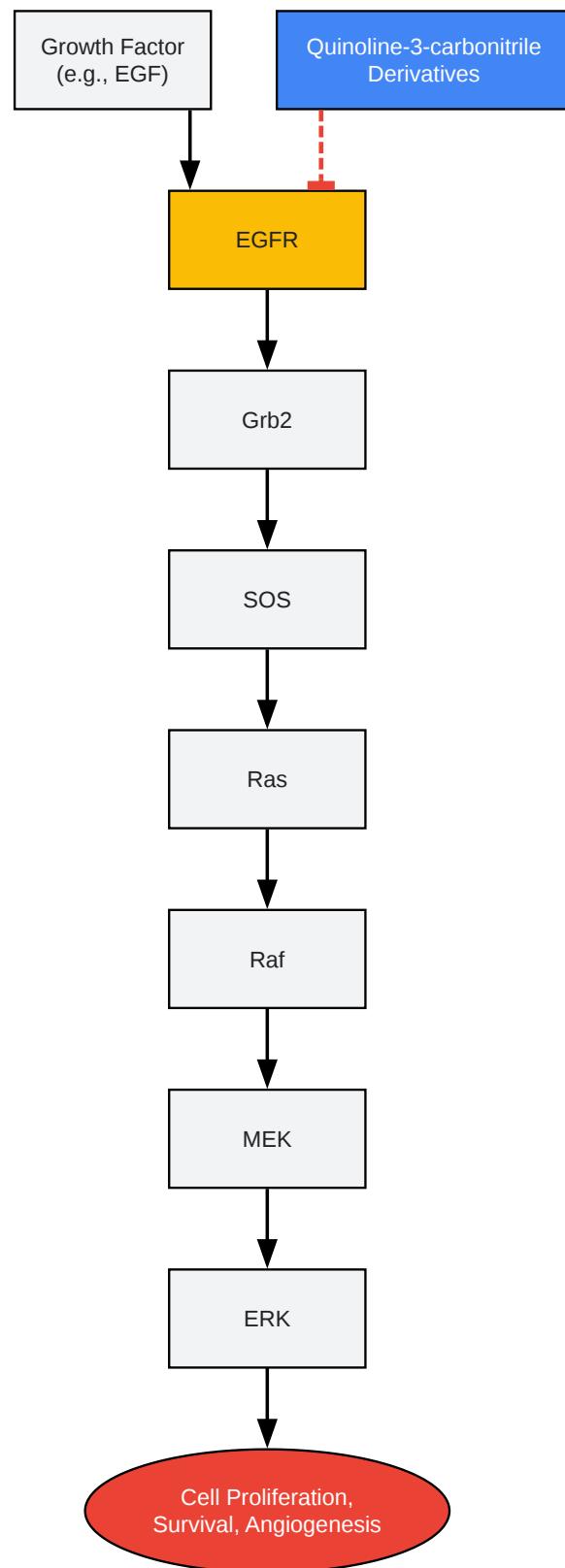
| Compound Class | Target Kinase | IC ₅₀ (nM) | Reference |
|---|---------------|-----------------------|-----------|
| 4-Anilinoquinoline-3-carbonitriles | EGFR | 7.5 | [6] |
| 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitriles | EGFR | 5 | [6] |
| Quinoline-based hydroxamic acids | HDAC6 | 12 | N/A |
| Quinoline-based hydroxamic acids | HDAC8 | 85 | N/A |

Table 2: Antiproliferative Activity of Quinoline Derivatives against Cancer Cell Lines

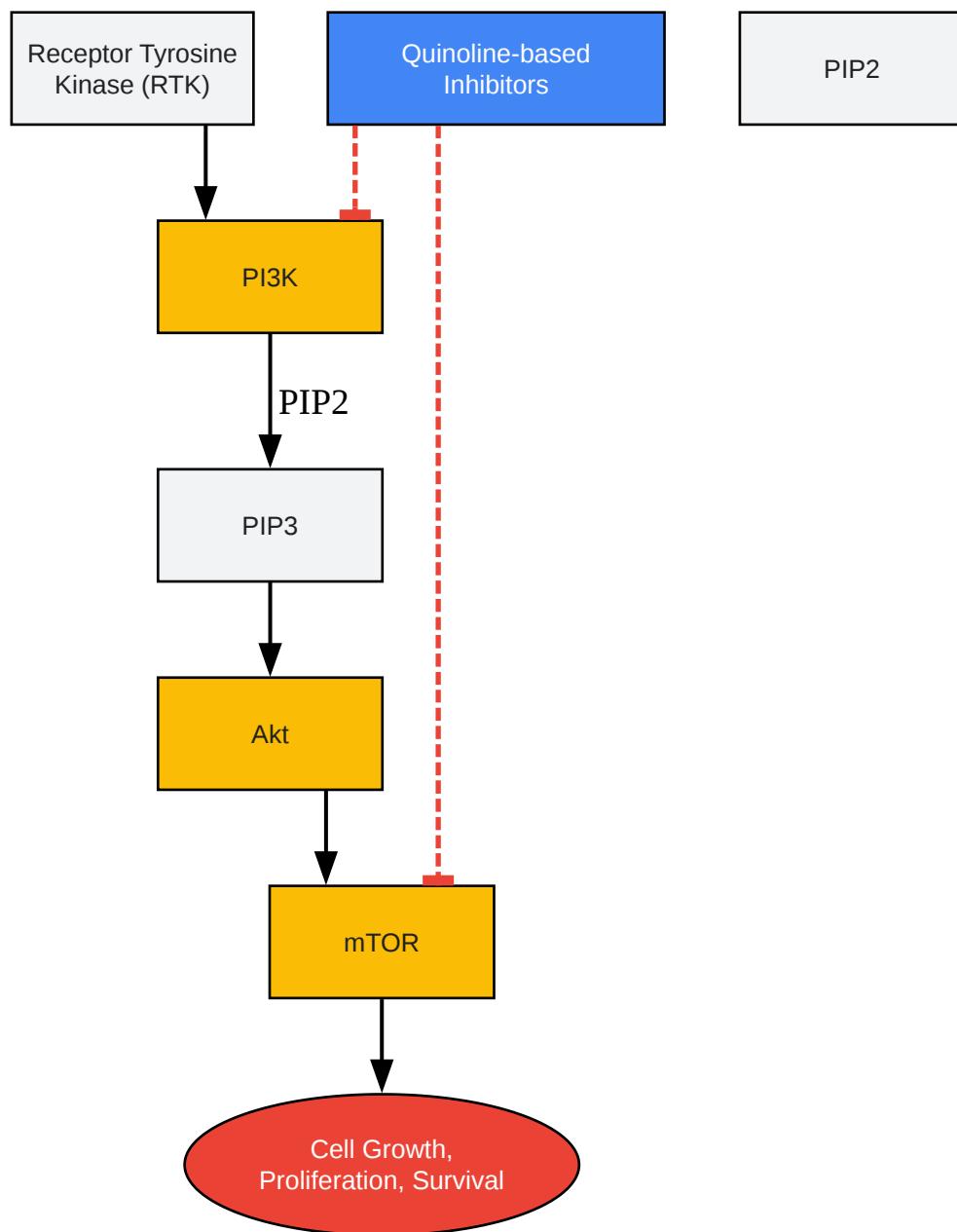
| Compound Class | Cell Line | Cancer Type | GI ₅₀ (µM) | Reference |
|--|-----------|-------------|-----------------------|-----------|
| Pyrano[3,2-c]quinoline-3-carbonitriles | MCF-7 | Breast | 0.08 - 2.5 | N/A |
| Pyrano[3,2-c]quinoline-3-carbonitriles | A549 | Lung | 0.12 - 3.1 | N/A |
| Quinoline-based hydroxamic acids | HT-29 | Colon | 0.0006 | N/A |
| Quinoline-based hydroxamic acids | HCT116 | Colon | 0.0007 | N/A |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the points of intervention by quinoline-based inhibitors in key cancer-related signaling pathways.

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EGFR Signaling Pathway Inhibition



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PI3K/Akt/mTOR Signaling Pathway Inhibition

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